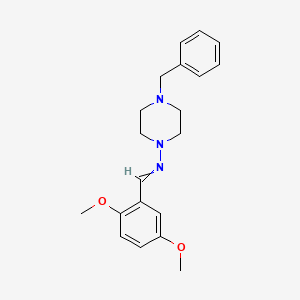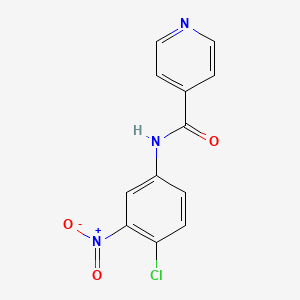![molecular formula C16H18N2O3 B5696452 N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide](/img/structure/B5696452.png)
N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide, also known as DPAF, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis. In inflammation research, N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide has been shown to reduce inflammation in animal models of arthritis and colitis. In neurological disorder research, N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Mécanisme D'action
The precise mechanism of action of N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cell growth and inflammation. N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide has been shown to inhibit the activity of histone deacetylase enzymes, which are involved in gene expression and cell proliferation. N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide has also been shown to inhibit the activity of certain kinases involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide has been shown to have various biochemical and physiological effects in animal models and cell cultures. These effects include the inhibition of cancer cell growth and proliferation, the reduction of inflammation, the improvement of cognitive function, and the reduction of neuroinflammation. N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide in lab experiments is its relatively simple synthesis method and low cost. N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide is also stable under certain conditions, which allows for easy storage and transportation. However, one limitation of using N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide in lab experiments is its low solubility in water, which may limit its use in certain assays and experiments.
Orientations Futures
There are several potential future directions for research on N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide. One direction is to further investigate its therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to explore its mechanism of action in more detail, including its effects on gene expression and signaling pathways. Additionally, future research could focus on developing more efficient synthesis methods for N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide and improving its solubility in water for use in a wider range of experiments and assays.
Méthodes De Synthèse
The synthesis of N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide involves the reaction of 4-aminophenyl-2-furamide with 2,2-dimethylpropanoyl chloride in the presence of a base catalyst. The resulting product is then purified through various methods, including column chromatography and recrystallization.
Propriétés
IUPAC Name |
N-[4-(2,2-dimethylpropanoylamino)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2,3)15(20)18-12-8-6-11(7-9-12)17-14(19)13-5-4-10-21-13/h4-10H,1-3H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFRKFYDSQXEDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[1-(3,4-dimethoxyphenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5696375.png)


![6-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B5696402.png)


![2-(4-chlorophenyl)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5696419.png)
![3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5696431.png)

![3-({[(4-ethylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5696441.png)
![N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5696447.png)


